molecular formula C16H10FNO3 B1345227 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid CAS No. 439140-89-3

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Cat. No.: B1345227
CAS No.: 439140-89-3
M. Wt: 283.25 g/mol
InChI Key: MKIWNAYDUPOUPP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of 2-fluorobenzonitrile.

    Cyclization: The 2-fluorobenzonitrile undergoes a cyclization reaction to form the isoquinoline core structure.

    Oxidation: The resulting intermediate is then subjected to oxidation to introduce the oxo group at the 1-position.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other functional groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other substituents through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can lead to alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
  • 2-(2-Bromophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
  • 2-(2-Methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Uniqueness

2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity and stability. Additionally, the fluorine atom can enhance the compound’s biological activity by improving its binding affinity to molecular targets.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-13-7-3-4-8-14(13)18-9-12(16(20)21)10-5-1-2-6-11(10)15(18)19/h1-9H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIWNAYDUPOUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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